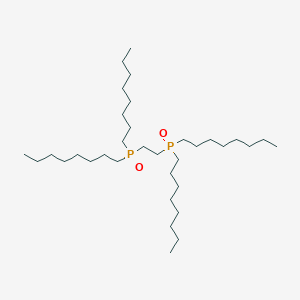
4-(Mercaptomethyl)benzoesäure
Übersicht
Beschreibung
4-(Mercaptomethyl)benzoic acid is an organic compound with the molecular formula C8H8O2S. It is characterized by the presence of a thiol group (-SH) attached to a methyl group, which is further connected to a benzene ring substituted with a carboxylic acid group (-COOH). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
4-(Mercaptomethyl)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
4-(Mercaptomethyl)benzoic acid is an organic acid containing a thiol group . Its primary targets are metal ions, specifically copper, zinc, and mercury . These metal ions play various roles in biological systems, including enzyme catalysis, signal transduction, and maintaining structural integrity of proteins.
Mode of Action
The compound interacts with its targets through chelation . The thiol group in 4-(Mercaptomethyl)benzoic acid forms stable complexes with the metal ions, effectively binding them . This interaction results in the efficient detection and removal of these ions from the surroundings .
Pharmacokinetics
Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . The impact of these properties on the bioavailability of 4-(Mercaptomethyl)benzoic acid is currently unknown.
Result of Action
The molecular and cellular effects of 4-(Mercaptomethyl)benzoic acid’s action primarily involve the removal of metal ions from the system . This can lead to changes in enzymatic activity, signal transduction, and protein structure, depending on the specific roles of the chelated ions.
Biochemische Analyse
Biochemical Properties
4-(Mercaptomethyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Its thiol group allows it to form covalent bonds with biomolecules, influencing their structure and function .
Cellular Effects
The effects of 4-(Mercaptomethyl)benzoic acid on cells and cellular processes are largely dependent on its interactions with biomolecules. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(Mercaptomethyl)benzoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Mercaptomethyl)benzoic acid can change over time. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
4-(Mercaptomethyl)benzoic acid may be involved in various metabolic pathways, interacting with enzymes or cofactors. Detailed information on its effects on metabolic flux or metabolite levels is currently limited .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Mercaptomethyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-(bromomethyl)benzoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
In industrial settings, the production of 4-(mercaptomethyl)benzoic acid may involve the use of more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Mercaptomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Mercaptobenzoic acid: Similar structure but lacks the methyl group.
4-(Sulfanylmethyl)benzoic acid: Another name for 4-(mercaptomethyl)benzoic acid.
4-(Bromomethyl)benzoic acid: Precursor in the synthesis of 4-(mercaptomethyl)benzoic acid.
Uniqueness
4-(Mercaptomethyl)benzoic acid is unique due to the presence of both a thiol group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it particularly valuable in applications requiring both chelation and redox activity .
Eigenschaften
IUPAC Name |
4-(sulfanylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZYAAHUYSVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192335 | |
| Record name | 4-(Mercaptomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39088-65-8 | |
| Record name | 4-(Mercaptomethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39088-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Mercaptomethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039088658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Mercaptomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(mercaptomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1617668.png)






